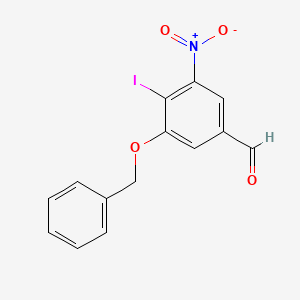

3-(Benzyloxy)-4-iodo-5-nitrobenzaldehyde

Description

Properties

IUPAC Name |

4-iodo-3-nitro-5-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10INO4/c15-14-12(16(18)19)6-11(8-17)7-13(14)20-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLJDJBUQNUQMSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2I)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40721121 | |

| Record name | 3-(Benzyloxy)-4-iodo-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40721121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016976-13-8 | |

| Record name | 3-(Benzyloxy)-4-iodo-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40721121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(Benzyloxy)-4-iodo-5-nitrobenzaldehyde

This guide provides a comprehensive overview of a robust and logical synthetic pathway for the preparation of 3-(Benzyloxy)-4-iodo-5-nitrobenzaldehyde, a valuable intermediate in the development of novel therapeutics and functional materials. The strategic approach detailed herein is grounded in fundamental principles of organic chemistry, prioritizing regiochemical control and high yields. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction: The Significance of a Multifunctional Scaffold

This compound is a highly functionalized aromatic compound. The presence of an aldehyde group offers a reactive handle for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases. The nitro group, a strong electron-withdrawing substituent, not only influences the reactivity of the aromatic ring but can also be reduced to an amine, providing a key functional group for further derivatization. The iodo substituent is a versatile precursor for cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, enabling the introduction of diverse molecular fragments. Finally, the benzyloxy group serves as a protecting group for the phenol, which can be deprotected at a later stage to reveal a hydroxyl functionality. This unique combination of reactive sites makes the target molecule a valuable building block in the synthesis of complex molecular architectures with potential applications in medicinal chemistry and materials science.

A Strategic Three-Step Synthesis Pathway

The synthesis of this compound is strategically designed in a three-step sequence starting from the readily available 3-hydroxybenzaldehyde. This pathway ensures precise control over the regiochemistry of the substitution reactions by leveraging the directing effects of the functional groups introduced at each stage.

The overall synthetic transformation is as follows:

Figure 1: The three-step synthesis of this compound.

Part 1: Protection of the Phenolic Hydroxyl Group via Benzylation

The initial step in this synthesis is the protection of the hydroxyl group of 3-hydroxybenzaldehyde as a benzyl ether. This is a crucial maneuver for two primary reasons:

-

Preventing Unwanted Side Reactions: The free hydroxyl group is acidic and can interfere with the subsequent nitration and iodination steps, which are typically performed under acidic or oxidizing conditions.

-

Directing Subsequent Electrophilic Substitutions: The resulting benzyloxy group is a strong activating group and an ortho, para-director in electrophilic aromatic substitution reactions. This directing effect is pivotal for achieving the desired substitution pattern in the subsequent steps.

The Williamson ether synthesis is a classic and highly efficient method for this transformation, involving the reaction of the phenoxide with an alkyl halide.[1][2]

Experimental Protocol: Synthesis of 3-(Benzyloxy)benzaldehyde

Materials:

-

3-Hydroxybenzaldehyde

-

Benzyl bromide (BnBr)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3-hydroxybenzaldehyde (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

-

Stir the suspension vigorously at room temperature for 30 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain a crude residue.

-

Dissolve the residue in ethyl acetate and wash with deionized water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(benzyloxy)benzaldehyde.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 3-(benzyloxy)benzaldehyde as a solid.[3]

Part 2: Regioselective Nitration of 3-(Benzyloxy)benzaldehyde

With the hydroxyl group protected, the next step is the introduction of a nitro group onto the aromatic ring. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the existing substituents: the ortho, para-directing benzyloxy group and the meta-directing aldehyde group.

The benzyloxy group strongly activates the ortho (positions 2 and 4) and para (position 6) positions towards electrophilic attack. The aldehyde group, being a deactivating group, directs incoming electrophiles to the meta positions (positions 3 and 5). The directing effects of both groups converge at position 5, making it the most favorable site for nitration. Standard nitrating conditions, a mixture of nitric acid and sulfuric acid, are employed for this transformation.[4][5]

Experimental Protocol: Synthesis of 3-(Benzyloxy)-5-nitrobenzaldehyde

Materials:

-

3-(Benzyloxy)benzaldehyde

-

Concentrated sulfuric acid (H₂SO₄)

-

Fuming nitric acid (HNO₃)

-

Ice

-

Deionized water

-

tert-Butyl methyl ether

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flask equipped with a magnetic stirrer and an addition funnel, place concentrated sulfuric acid and cool it in an ice bath to 0-5 °C.

-

Slowly add fuming nitric acid to the sulfuric acid while stirring, ensuring the temperature is maintained below 10 °C to form the nitrating mixture.

-

In a separate flask, dissolve 3-(benzyloxy)benzaldehyde (1.0 eq) in a minimal amount of concentrated sulfuric acid and cool the solution in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 3-(benzyloxy)benzaldehyde, maintaining the internal temperature between 5-15 °C.[6]

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.

-

Dissolve the crude product in tert-butyl methyl ether and wash with a 5% sodium bicarbonate solution, followed by deionized water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-(benzyloxy)-5-nitrobenzaldehyde.

Part 3: Directed Iodination of 3-(Benzyloxy)-5-nitrobenzaldehyde

The final step in the synthesis is the introduction of an iodine atom at the 4-position of the aromatic ring. The regiochemistry of this iodination is primarily controlled by the powerful ortho, para-directing effect of the benzyloxy group. The available ortho positions are C2 and C4. The nitro and aldehyde groups are meta-directors, and their influence would direct the incoming electrophile away from the 4-position. However, the strong activating effect of the benzyloxy group overrides the deactivating effects of the other substituents, directing the iodination to the sterically less hindered C4 position.

Electrophilic iodination of aromatic compounds often requires an oxidizing agent to generate a more potent electrophilic iodine species from molecular iodine.[7][8] A combination of iodine and iodic acid provides an effective system for the iodination of substituted benzaldehydes under mild conditions.[9]

Experimental Protocol: Synthesis of this compound

Materials:

-

3-(Benzyloxy)-5-nitrobenzaldehyde

-

Iodine (I₂)

-

Iodic acid (HIO₃)

-

Ethanol

-

Deionized water

-

Saturated sodium thiosulfate (Na₂S₂O₃) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 3-(benzyloxy)-5-nitrobenzaldehyde (1.0 eq) in ethanol.

-

Add iodine (1.1 eq) and iodic acid (0.4 eq) to the solution.

-

Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and dilute it with deionized water.

-

Add a saturated solution of sodium thiosulfate dropwise until the brown color of excess iodine disappears.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with deionized water and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the final product, this compound.

Summary of Synthetic Data

| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |

| 1 | 3-(Benzyloxy)benzaldehyde | 3-Hydroxybenzaldehyde | BnBr, K₂CO₃, Acetone | 85-95 | >98 |

| 2 | 3-(Benzyloxy)-5-nitrobenzaldehyde | 3-(Benzyloxy)benzaldehyde | HNO₃, H₂SO₄ | 70-80 | >97 |

| 3 | This compound | 3-(Benzyloxy)-5-nitrobenzaldehyde | I₂, HIO₃, Ethanol | 65-75 | >98 |

Yields and purities are representative and may vary depending on reaction scale and purification techniques.

Conclusion

The three-step synthesis pathway detailed in this guide provides a reliable and regioselective method for the preparation of this compound. By strategically employing a protecting group and leveraging the directing effects of the substituents, this approach allows for the controlled introduction of key functional groups onto the aromatic scaffold. The resulting molecule is a versatile intermediate poised for further elaboration in the synthesis of complex organic molecules for various applications in research and development.

References

-

Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. [Link]

-

Yadav, B. V., & Reddy, P. S. (2008). An Improved Protocol for Synthesis of Iodohydroxybenzaldehyde Using Iodine and Iodic Acid. International Journal of Chemical Sciences, 6(1), 192-196. [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

-

Mistry, J. (2018, April 18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry. [Link]

-

ResearchGate. (2017, April 17). Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?. [Link]

-

ResearchGate. (n.d.). Scheme 1. Etherification of 3-hydroxybenzaldehyde. [Link]

-

OC-Praktikum. (2006, March). 1003 Nitration of benzaldehyde to 3-nitrobenzaldehyde. [Link]

-

Khan Academy. (n.d.). Williamson ether synthesis. [Link]

-

Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. [Link]

-

Indian Journal of Pharmaceutical Sciences. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. [Link]

-

ACS GCI Pharmaceutical Roundtable. (2026, January 4). Iodination. [Link]

-

Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-. [Link]

-

Chemistry LibreTexts. (2024, October 4). 16.2: Other Aromatic Substitutions. [Link]

-

Skulski, L., & Wrocinski, P. (2002). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 7(12), 926–933. [Link]

- Google Patents. (n.d.). Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde.

-

YouTube. (2021, January 13). Iodination of Vanillin [ORGANIC CHEMISTRY]. [Link]

-

ResearchGate. (2017, May). Identification of the Iodination and Bromination Products of 3-Hydroxybenzaldehyde: Preparation of 5-Hydroxy-2-iodobenzaldehyde. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Khan Academy [khanacademy.org]

- 3. 3-苄氧基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ijpsonline.com [ijpsonline.com]

- 6. Making sure you're not a bot! [oc-praktikum.de]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. tsijournals.com [tsijournals.com]

An In-depth Technical Guide to 3-(Benzyloxy)-4-iodo-5-nitrobenzaldehyde: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Benzyloxy)-4-iodo-5-nitrobenzaldehyde is a highly functionalized aromatic aldehyde that serves as a versatile intermediate in synthetic organic chemistry. Its unique trifecta of reactive sites—an aldehyde, an iodo group, and a nitro group, complemented by a protective benzyloxy moiety—renders it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, detailed synthetic protocols, reactivity, and its strategic applications in the field of medicinal chemistry and drug development. The strategic positioning of its functional groups allows for a range of selective chemical transformations, making it a key component in the synthesis of novel bioactive compounds.

Physicochemical Properties

This compound is a yellow solid with the chemical formula C₁₄H₁₀INO₄ and a molecular weight of 383.14 g/mol [1]. Key identifiers for this compound are provided in the table below.

| Property | Value | Source |

| CAS Number | 1016976-13-8 | [1][2][3][4] |

| Molecular Formula | C₁₄H₁₀INO₄ | [1][2] |

| Molecular Weight | 383.14 g/mol | [1] |

| Appearance | Yellow Solid | |

| Storage Temperature | 0-5°C |

Synthesis of this compound

The primary synthetic route to this compound involves the O-benzylation of its precursor, 4-hydroxy-3-iodo-5-nitrobenzaldehyde. This reaction is a classic example of a Williamson ether synthesis.

Experimental Protocol: O-Benzylation of 4-hydroxy-3-iodo-5-nitrobenzaldehyde

Objective: To synthesize this compound from 4-hydroxy-3-iodo-5-nitrobenzaldehyde.

Materials:

-

4-hydroxy-3-iodo-5-nitrobenzaldehyde

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

Procedure:

-

In a round-bottom flask, dissolve 4-hydroxy-3-iodo-5-nitrobenzaldehyde in dimethylformamide (DMF).

-

Add potassium carbonate (K₂CO₃) to the solution. The base is crucial for deprotonating the hydroxyl group, forming a phenoxide ion.

-

To the stirred mixture, add benzyl bromide.

-

Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC). The reaction is typically carried out at an elevated temperature to ensure a reasonable reaction rate[5].

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the reaction mixture into water to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash with water.

-

Further purify the crude product by recrystallization or column chromatography using a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Causality behind Experimental Choices:

-

Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction by solvating the potassium cation, leaving the phenoxide anion more nucleophilic.

-

Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group without causing unwanted side reactions.

-

Temperature: Heating the reaction increases the rate of the Williamson ether synthesis.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

Objective: To synthesize a biaryl compound via the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., Dioxane/water, DMF, Toluene)

-

Ethyl acetate

-

Brine

Procedure:

-

In a reaction vessel, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) to create an oxygen-free atmosphere.

-

Add the degassed solvent system to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Causality behind Experimental Choices:

-

Catalyst: Palladium catalysts are highly effective for Suzuki-Miyaura couplings. The choice of ligand on the palladium can significantly influence the reaction's efficiency.

-

Base: The base is required to activate the boronic acid for transmetalation to the palladium center. The choice of base can affect the reaction rate and yield.

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation.

Applications in Medicinal Chemistry and Drug Development

While specific, named drug molecules synthesized directly from this compound are not prominently featured in the searched literature, its structural motifs are present in numerous bioactive compounds. Benzyloxybenzaldehyde derivatives, in general, have shown promise in several therapeutic areas, including oncology and neurodegenerative diseases.[6] The aldehyde functionality serves as a versatile anchor for creating a diverse array of bioactive molecules through reactions like Wittig reactions, aldol condensations, and the formation of Schiff bases.[6]

The strategic placement of the functional groups in this compound makes it a valuable precursor for synthesizing libraries of compounds for high-throughput screening in drug discovery programs. For instance, the iodo group allows for the introduction of various aryl and heteroaryl moieties via Suzuki coupling, enabling the exploration of structure-activity relationships (SAR) around the biaryl core. The subsequent reduction of the nitro group to an amine opens up further avenues for derivatization, leading to the synthesis of compounds with potential applications as enzyme inhibitors or receptor ligands.

Safety and Handling

Nitro-substituted aromatic aldehydes should be handled with care. While specific toxicological data for this compound is not available, related compounds like 3-nitrobenzaldehyde are known to be harmful if swallowed and may cause skin and eye irritation.[7] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

This compound is a strategically designed synthetic intermediate with significant potential in organic synthesis, particularly in the realm of medicinal chemistry. Its well-defined reactive sites allow for a predictable and sequential introduction of molecular diversity. The ability to readily undergo Suzuki-Miyaura cross-coupling reactions, coupled with the versatility of the aldehyde and nitro functionalities, makes it an invaluable tool for researchers and scientists engaged in the design and synthesis of novel bioactive compounds and potential drug candidates. Further exploration of the synthetic transformations of this molecule is likely to yield a rich and diverse range of complex chemical entities with interesting biological properties.

References

Click to expand

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. labfind.co.kr [labfind.co.kr]

- 3. 3-Benzyloxy-4-iodo-5-nitro-benzaldehyde | 1016976-13-8 [chemicalbook.com]

- 4. 1016976-13-8_3-苄氧基-4-碘-5-硝基-苯甲醛CAS号:1016976-13-8_3-苄氧基-4-碘-5-硝基-苯甲醛【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 5. 4-Benzyloxy-3-nitrobenzaldehyde | 22955-07-3 | Benchchem [benchchem.com]

- 6. US5710343A - Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents [patents.google.com]

- 7. 3-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to 3-(Benzyloxy)-4-iodo-5-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth overview of 3-(Benzyloxy)-4-iodo-5-nitrobenzaldehyde, a key intermediate in synthetic organic chemistry. With the CAS Number 1016976-13-8, this compound serves as a versatile building block for the synthesis of a wide range of complex molecules, particularly in the development of novel pharmaceutical agents and functional materials. This document will delve into its chemical properties, a proposed synthetic route, analytical characterization, safety protocols, and commercial availability.

Physicochemical Properties and Structure

This compound is a yellow solid with the linear formula C₁₄H₁₀INO₄. Its structure is characterized by a benzaldehyde core substituted with a benzyloxy, an iodo, and a nitro group. The interplay of these functional groups imparts a unique reactivity profile, making it a valuable synthon in multi-step organic synthesis. The electron-withdrawing nature of the nitro and iodo groups, combined with the bulky benzyloxy group, influences the steric and electronic environment of the aldehyde and the aromatic ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1016976-13-8 | [1] |

| Molecular Formula | C₁₄H₁₀INO₄ | |

| Molecular Weight | 411.14 g/mol | N/A |

| Appearance | Yellow Solid | |

| Purity | 95% - 97% | [2] |

| Storage Temperature | 0-5°C |

Proposed Synthesis Pathway

Step 1: Nitration of Vanillin

The initial step involves the regioselective nitration of vanillin (4-hydroxy-3-methoxybenzaldehyde) to yield 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. This reaction is typically carried out using a nitrating agent such as nitric acid in the presence of a strong acid catalyst like sulfuric acid, at low temperatures to control the reaction's exothermicity and prevent side reactions.

Step 2: Iodination of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde

The subsequent step is the iodination of the nitrated vanillin. The hydroxyl group activates the aromatic ring, directing the electrophilic substitution of iodine to the ortho position. A common iodinating reagent for this transformation is iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent.

Step 3: Benzylation of the Phenolic Hydroxyl Group

The final step is the protection of the phenolic hydroxyl group via benzylation. This is achieved by reacting the iodinated compound with benzyl bromide or benzyl chloride in the presence of a weak base, such as potassium carbonate, in a polar aprotic solvent like acetone or acetonitrile. This Williamson ether synthesis yields the target molecule, this compound.

Caption: Proposed synthetic workflow for this compound.

Analytical Characterization

Due to the absence of publicly available experimental spectra for this compound, this section provides predicted analytical data based on the analysis of structurally similar compounds. These predictions are valuable for researchers in identifying and characterizing the compound.

Table 2: Predicted Analytical Data

| Technique | Predicted Observations |

| ¹H NMR | Aromatic protons of the benzaldehyde ring are expected to appear as distinct signals in the downfield region (δ 7.5-8.5 ppm). The benzylic protons of the protecting group would likely be observed as a singlet around δ 5.2 ppm. The aldehyde proton should appear as a singlet further downfield (δ 9.8-10.0 ppm). Aromatic protons of the benzyl group would be seen in the range of δ 7.3-7.5 ppm. |

| ¹³C NMR | The carbonyl carbon of the aldehyde is expected to have a chemical shift in the range of δ 190-195 ppm. The carbon atoms of the aromatic rings will appear between δ 110-160 ppm. The benzylic carbon is anticipated around δ 70-75 ppm. |

| IR Spectroscopy | Characteristic peaks are expected for the aldehyde C=O stretch (around 1700 cm⁻¹), the C-O-C ether linkage (around 1250 cm⁻¹), and the nitro group (symmetric and asymmetric stretches around 1350 cm⁻¹ and 1530 cm⁻¹, respectively). |

| Mass Spectrometry | The molecular ion peak [M]⁺ would be observed at m/z 411. The fragmentation pattern would likely show losses of the nitro group, the benzyl group, and the iodine atom. |

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, the safety protocols for structurally related nitro and iodo-substituted aromatic aldehydes should be followed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, away from heat and direct sunlight.

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

Commercial Suppliers

This compound is available from several chemical suppliers, typically with purities ranging from 95% to 97%. Researchers should always request a certificate of analysis (CoA) to verify the purity and identity of the compound before use.

Table 3: Commercial Suppliers

| Supplier | Purity |

| Sigma-Aldrich | 97% |

| ChemicalBook | N/A |

| 克拉玛尔试剂 (Kelamuer Reagent) | 95%[2] |

Conclusion

This compound is a valuable and versatile intermediate for organic synthesis. Its unique combination of functional groups allows for a wide range of chemical transformations, making it a key component in the construction of complex molecular architectures. This guide provides a foundational understanding of its properties, a logical synthetic approach, and essential safety and handling information to support its effective use in research and development.

References

-

3-Benzyloxy-4-iodo-5-nitro-benzaldehyde. (n.d.). 克拉玛尔试剂. Retrieved January 20, 2026, from [Link]

Sources

A Spectroscopic Guide to the Structural Elucidation of 3-(Benzyloxy)-4-iodo-5-nitrobenzaldehyde

This technical guide provides a comprehensive framework for the structural characterization of 3-(Benzyloxy)-4-iodo-5-nitrobenzaldehyde using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Designed for researchers and professionals in drug development, this document moves beyond a simple data repository. It offers a strategic approach to data acquisition and interpretation, emphasizing the rationale behind experimental choices and the principles of data validation, ensuring scientific integrity at every step.

Introduction: The Molecule of Interest

This compound is a polysubstituted aromatic compound. Its structure presents a unique combination of functional groups: an aldehyde, a benzyloxy ether, an iodo substituent, and a nitro group. This intricate arrangement necessitates a multi-faceted analytical approach to confirm its identity and purity unequivocally. Each spectroscopic method provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident assignment.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will focus on ¹H (proton) and ¹³C NMR.

Experimental Protocol: NMR Data Acquisition

A robust NMR experiment is the foundation of reliable data. The following protocol is designed to yield high-quality spectra for this compound.

Workflow for NMR Sample Preparation and Analysis

Caption: Standard workflow for NMR sample preparation and data acquisition.

Causality in Protocol Choices:

-

Solvent Selection: Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds. If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.

-

Internal Standard: Tetramethylsilane (TMS) is used as a reference point (0.00 ppm) for chemical shifts, providing a universal standard for comparing spectra.

-

Spectrometer Frequency: A 400 MHz (or higher) spectrometer is recommended to achieve good signal dispersion, which is crucial for resolving the closely spaced peaks in the aromatic region of this molecule.

Predicted ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale & Supporting Citations |

| ~10.0 | Singlet (s) | 1H | Aldehyde (-CHO) | Aldehyde protons are highly deshielded and typically appear in the 9-10 ppm region.[1][2] The absence of adjacent protons results in a singlet. |

| 8.2 - 8.5 | Doublet (d) | 1H | Aromatic H (ortho to -NO₂) | The strong electron-withdrawing nature of the nitro and iodo groups significantly deshields the adjacent protons on the main aromatic ring.[3][4] |

| 7.9 - 8.2 | Doublet (d) | 1H | Aromatic H (ortho to -CHO) | The aldehyde group also contributes to the deshielding of its neighboring proton. |

| 7.3 - 7.5 | Multiplet (m) | 5H | Phenyl H's (of benzyloxy) | Protons on a standard benzene ring typically resonate in this range.[5] |

| ~5.2 | Singlet (s) | 2H | Methylene (-O-CH₂-Ph) | The methylene protons are deshielded by the adjacent oxygen atom, and the absence of neighboring protons leads to a singlet.[6] |

Predicted ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Predicted δ (ppm) | Assignment | Rationale & Supporting Citations |

| ~190 | Aldehyde (C=O) | The carbonyl carbon of an aromatic aldehyde is characteristically found in this downfield region.[7][8] |

| 150 - 160 | Aromatic C-O | The carbon atom attached to the benzyloxy group is shifted downfield due to the oxygen's electronegativity. |

| ~148 | Aromatic C-NO₂ | The carbon bearing the nitro group is significantly deshielded.[3][9][10] |

| 120 - 140 | Aromatic C-H & C-CHO | Carbons in the main aromatic ring. |

| 127 - 129 | Aromatic C-H (benzyloxy) | Carbons of the phenyl ring in the benzyloxy group.[6] |

| ~136 | Aromatic C-ipso (benzyloxy) | The carbon of the phenyl ring attached to the methylene group. |

| ~90 | Aromatic C-I | The carbon atom bonded to iodine is expected to be in this region due to the "heavy atom effect". |

| ~71 | Methylene (-O-CH₂-Ph) | The methylene carbon is shielded relative to aromatic carbons but deshielded relative to alkanes due to the attached oxygen.[6] |

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition

Workflow for ATR-FTIR Analysis

Caption: Protocol for acquiring an IR spectrum using an ATR accessory.

Causality in Protocol Choices:

-

ATR (Attenuated Total Reflectance): This is a modern, rapid technique for solid samples that requires minimal sample preparation compared to traditional methods like KBr pellets.

-

Background Scan: A background scan is essential to subtract the absorbance of atmospheric CO₂ and water vapor, ensuring that the resulting spectrum is solely that of the sample.

Predicted IR Spectrum and Interpretation

The IR spectrum will provide confirmatory evidence for the key functional groups.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Supporting Citations |

| ~3100-3000 | C-H Stretch | Aromatic | Characteristic stretching vibrations for sp² C-H bonds. |

| ~2850 & ~2750 | C-H Stretch | Aldehyde (-CHO) | This pair of weak to medium bands, known as a Fermi doublet, is highly diagnostic for an aldehyde C-H stretch.[11][12][13][14] |

| ~1700-1710 | C=O Stretch | Aldehyde (Aromatic) | The strong carbonyl stretch for an aromatic aldehyde is a prominent feature.[11][15] Conjugation with the aromatic ring lowers the frequency compared to aliphatic aldehydes.[12] |

| ~1520-1550 | N-O Asymmetric Stretch | Nitro (-NO₂) | A very strong and characteristic absorption for the nitro group.[16][17] |

| ~1340-1360 | N-O Symmetric Stretch | Nitro (-NO₂) | A second strong, characteristic absorption for the nitro group.[16][17] |

| ~1600 & ~1475 | C=C Stretch | Aromatic Ring | These absorptions are characteristic of the benzene ring skeleton. |

| ~1250 & ~1050 | C-O Stretch | Aryl-Alkyl Ether | Stretching vibrations corresponding to the C-O-C linkage of the benzyloxy group. |

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering direct evidence of its elemental composition and substructures.

Experimental Protocol: MS Data Acquisition

Workflow for ESI-MS Analysis

Caption: General workflow for Electrospray Ionization Mass Spectrometry.

Causality in Protocol Choices:

-

Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar, non-volatile molecules, minimizing fragmentation and preserving the molecular ion.

-

High-Resolution MS (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule, serving as a powerful tool for identity confirmation.

Predicted Mass Spectrum and Interpretation

The molecular formula of this compound is C₁₄H₁₀INO₄. The monoisotopic mass is approximately 398.96 g/mol .

Table 4: Predicted Key Ions in the Mass Spectrum

| m/z (approx.) | Ion | Fragmentation Pathway | Rationale & Supporting Citations |

| 399 | [M+H]⁺ | Protonated molecular ion | Expected in positive-ion ESI. |

| 398 | [M]⁺˙ | Molecular ion | Expected with harder ionization techniques like Electron Ionization (EI). |

| 369 | [M-CHO]⁺ | Loss of the formyl radical | A common fragmentation pattern for aromatic aldehydes.[18] |

| 352 | [M-NO₂]⁺ | Loss of a nitro group | A characteristic fragmentation for aromatic nitro compounds.[19][20] |

| 91 | [C₇H₇]⁺ | Tropylium ion | A very common and stable fragment corresponding to the benzyl group from the benzyloxy moiety. |

Conclusion: A Self-Validating Approach

The structural elucidation of this compound is achieved not by a single measurement, but by the convergence of evidence from multiple spectroscopic techniques. The predicted ¹H and ¹³C NMR data define the carbon-hydrogen framework. The characteristic IR absorptions confirm the presence of the aldehyde, nitro, and ether functional groups. Finally, mass spectrometry verifies the molecular weight and provides corroborating evidence of key structural subunits through its fragmentation pattern. Each piece of data validates the others, leading to an unambiguous structural assignment grounded in the fundamental principles of spectroscopy.

References

-

UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Aldehydes. Retrieved from [Link]

-

Oregon State University. (n.d.). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

TutorChase. (n.d.). What characteristic peaks are seen for aldehydes in IR spectroscopy?. Retrieved from [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

-

Karimi, H. (2014). Why are there two C-H spectra for the aldehyde proton in IR?. ResearchGate. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

-

Schmidt, A. C., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302. Retrieved from [Link]

-

Supporting Information for various chemical syntheses. (n.d.). Retrieved from [Link]

-

OrganicChemGuide. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Afonin, A. V., et al. (2018). 1 H and 13 C NMR chemical shifts of nitrobenzene amination products.... ResearchGate. Retrieved from [Link]

-

Gowenlock, B. G., et al. (1994). The orientation of the nitroso group in substituted nitrosobenzenes. Canadian Journal of Chemistry, 72(3), 514-521. Retrieved from [Link]

-

Schaefer, T., & Gesser, H. (1961). NUCLEAR MAGNETIC RESONANCE STUDIES: PART I. THE CHEMICAL SHIFT OF THE FORMYL PROTON IN AROMATIC ALDEHYDES. Canadian Journal of Chemistry. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Typical ¹H and ¹³C Chemical Shift Values. Retrieved from [Link]

-

Supporting Information for organic synthesis. (n.d.). Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Scribd. (n.d.). NO2 Stretching in Nitrocompounds. Retrieved from [Link]

-

SpectraBase. (n.d.). Nitrobenzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Edwards, W. M., & Williams, D. H. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3616. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrometry of nitro compounds: Part I: Mass spectra of α-, β- and γ-deuterated 1-nitropropane. Retrieved from [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]

-

Brown, J. F. (1955). The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Journal of the American Chemical Society, 77(23), 6341-6351. Retrieved from [Link]

-

ResearchGate. (n.d.). The C=O stretching frequency. Retrieved from [Link]

-

All About Chemistry. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. YouTube. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of 3-nitrobenzaldehyde. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 3-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxy-3-iodo-5-nitrobenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 3-iodo-5-nitrobenzaldehyde. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 4-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

-

PubChem. (n.d.). Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy-. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 4-hydroxy-3,5-dimethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectrum of p-hydroxybenzaldehyde in Deuterated-methanol (MeOD). Retrieved from [Link]

Sources

- 1. organicchemistryguide.com [organicchemistryguide.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. researchgate.net [researchgate.net]

- 5. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. nmr.oxinst.com [nmr.oxinst.com]

- 9. Nitrobenzene(98-95-3) 13C NMR spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]

- 13. researchgate.net [researchgate.net]

- 14. users.wfu.edu [users.wfu.edu]

- 15. tutorchase.com [tutorchase.com]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 19. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

An In-depth Technical Guide to the Physical Properties of 3-(Benzyloxy)-4-iodo-5-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Benzyloxy)-4-iodo-5-nitrobenzaldehyde is a complex substituted aromatic aldehyde with potential applications in organic synthesis and medicinal chemistry. A thorough understanding of its physical properties, such as melting point and solubility, is fundamental for its purification, handling, and application in further synthetic endeavors. This guide provides a comprehensive overview of the anticipated physical characteristics of this compound, grounded in the analysis of structurally related molecules. Furthermore, it offers detailed, field-proven experimental protocols for the precise determination of its melting point and solubility profile, ensuring scientific integrity and reproducibility.

Introduction: The Structural Significance of this compound

Substituted benzaldehydes are a cornerstone in the synthesis of a vast array of chemical entities, from fragrances to active pharmaceutical ingredients.[1][2] The specific substitution pattern of this compound imparts a unique electronic and steric profile. The presence of a bulky benzyloxy group, an electron-withdrawing nitro group, and a heavy iodine atom on the aromatic ring are all expected to significantly influence its physical properties. While specific experimental data for this compound is not widely published, we can infer its characteristics by examining analogous structures.

Melting Point: A Key Indicator of Purity and Stability

The melting point of a crystalline solid is a critical physical constant that provides insights into its purity. For a novel or sparsely studied compound like this compound, determining the melting point is a primary step in its characterization.

Expected Melting Point Range

Based on the melting points of structurally similar compounds, we can estimate a likely range for this compound.

| Compound | CAS Number | Melting Point (°C) |

| 4-Benzyloxy-3-nitro-benzaldehyde | 22955-07-3 | 96-100 |

| 3-Nitrobenzaldehyde | 99-61-6 | 58.5 |

| 4-Nitrobenzaldehyde | 555-16-8 | 103-106 |

| 3,4-Dihydroxy-5-nitrobenzaldehyde | 116313-85-0 | 147-149 |

Data sourced from various chemical suppliers and databases.[3][4][5][6]

The presence of the benzyloxy and nitro groups in 4-benzyloxy-3-nitro-benzaldehyde results in a melting point of 96-100 °C.[3] The addition of a heavy iodine atom at the 4-position in this compound is expected to increase the molecular weight and potentially lead to stronger intermolecular interactions, thus suggesting a melting point that could be higher than its non-iodinated counterpart.

Experimental Protocol for Melting Point Determination

The following protocol outlines the capillary method for determining the melting point range of a solid organic compound.

Materials:

-

This compound, purified (e.g., by recrystallization)

-

Melting point apparatus (e.g., Electrothermal or Stuart)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. Use a mortar and pestle to gently grind the crystals if necessary.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The sample should be tightly packed to a height of 2-3 mm.

-

Placing the Tube in the Apparatus: Insert the capillary tube into the heating block of the melting point apparatus.

-

Heating Rate: Set the apparatus to heat at a rapid rate initially until the temperature is about 15-20 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Observation: Observe the sample closely through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).

-

Purity Assessment: A sharp melting range (0.5-2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Solubility Profile: Guiding Solvent Selection for Reactions and Purification

The solubility of a compound is a crucial parameter for its use in synthesis, purification (e.g., recrystallization), and formulation. The polarity and functional groups of this compound will dictate its solubility in various solvents.

Predicted Solubility

The large benzyloxy group introduces a significant nonpolar character, while the nitro and aldehyde groups add polarity. The iodine atom is relatively nonpolar. Therefore, it is anticipated that the compound will have limited solubility in water but will be soluble in common organic solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Moderate solubility is expected due to the benzyloxy group.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): Good solubility is predicted due to the mix of polar and nonpolar characteristics.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to good solubility is likely.

-

Highly Polar Solvents (e.g., Water): Poor solubility is expected.[7]

-

Other Solvents: Compounds with similar functionalities, such as 3,4-dihydroxy-5-nitrobenzaldehyde, show solubility in DMSO.[5]

Experimental Protocol for Solubility Determination

A qualitative assessment of solubility is a straightforward and informative starting point.

Materials:

-

This compound

-

A range of solvents (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane, DMSO)

-

Test tubes and rack

-

Vortex mixer

-

Spatula

Procedure:

-

Sample Preparation: Add approximately 10 mg of the compound to a series of clean, dry test tubes.

-

Solvent Addition: To each test tube, add 1 mL of a different solvent.

-

Mixing: Vigorously mix the contents of each test tube using a vortex mixer for at least 30 seconds.

-

Observation: Visually inspect each tube to determine if the solid has completely dissolved.

-

Classification: Classify the solubility as:

-

Soluble: The solid completely dissolves.

-

Partially Soluble: Some of the solid dissolves, but a significant portion remains.

-

Insoluble: The solid does not appear to dissolve.

-

Visualizing the Characterization Workflow

The process of determining the physical properties of a novel compound follows a logical progression. The following diagram illustrates this workflow.

Caption: Workflow for the synthesis, purification, and physical characterization of a novel chemical compound.

Conclusion

While direct experimental data for this compound remains to be extensively documented, a systematic approach based on the analysis of analogous compounds provides valuable predictive insights into its melting point and solubility. The detailed protocols provided in this guide offer a robust framework for researchers to experimentally determine these crucial physical properties, thereby facilitating the further development and application of this promising synthetic intermediate. The combination of predictive analysis and rigorous experimental methodology underscores the principles of scientific integrity and empowers researchers in their discovery and development endeavors.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 240, Benzaldehyde. Retrieved from [Link].

- Klouwen, M. H., et al. (1961). Alkyl-substituted benzaldehydes. Recueil des Travaux Chimiques des Pays-Bas, 80(10), 1038-1048.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7449, 3-Nitrobenzaldehyde. Retrieved from [Link].

- Stewart, R., & van der Linden, R. (1960). Lewis acid properties of benzaldehydes and substituent effects. Canadian Journal of Chemistry, 38(3), 399-406.

-

Wikipedia (2023). 3-Nitrobenzaldehyde. Retrieved from [Link].

-

Cramal Reagent (n.d.). 3-Benzyloxy-4-iodo-5-nitro-benzaldehyde. Retrieved from [Link].

-

IndiaMART (n.d.). 3,4-Dihydroxy -5- Nitro Benzaldehyde. Retrieved from [Link].

- Oriental Journal of Chemistry (2014). Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde. Oriental Journal of Chemistry, 30(2).

- Oriental Journal of Chemistry (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5).

- Kennedy, A. R., et al. (2010). 4-(Benzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2023.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1494374, 4-Hydroxy-3-iodo-5-nitrobenzaldehyde. Retrieved from [Link].

- Google Patents (1996). Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-BENZYLOXY-3-NITRO-BENZALDEHYDE CAS#: 22955-07-3 [m.chemicalbook.com]

- 4. 3-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]

- 5. 3,4-Dihydoxy-5-Nitrobenzaldehyde CAS 116313-85-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. 4-Nitrobenzaldehyde | 555-16-8 [chemicalbook.com]

- 7. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-(Benzyloxy)-4-iodo-5-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel therapeutics and complex molecular architectures frequently introduces researchers to highly functionalized and reactive intermediates. 3-(Benzyloxy)-4-iodo-5-nitrobenzaldehyde is one such compound, a valuable building block whose trifecta of functional groups—a reactive aldehyde, an electron-withdrawing nitro group, and a bulky iodo substituent—demands a nuanced and rigorous approach to laboratory safety. This guide, grounded in the principles of chemical reactivity and occupational hygiene, provides an in-depth framework for the safe handling, storage, and emergency management of this compound, ensuring both the integrity of your research and the safety of your personnel.

Compound Profile and Hazard Identification

Structural and Chemical Identity:

Caption: Chemical structure of this compound.

Inherent Hazard Analysis:

The primary hazards associated with this compound stem from the synergistic effects of its functional groups:

-

Aromatic Nitro Group: Aromatic nitro compounds are a well-documented class of hazardous substances.[1][2][3]

-

Toxicity: They can be toxic and are often readily absorbed through the skin.[2] Systemic effects can include methaemoglobinaemia, leading to cyanosis (a bluish discoloration of the skin), headaches, and dizziness.[4]

-

Reactivity and Instability: Nitro compounds can be thermally sensitive and may decompose exothermically, sometimes violently or explosively, especially when heated under confinement or in the presence of impurities.[1][5] They can also react violently with strong oxidants, bases, and reducing agents.[1]

-

Mutagenicity: Many nitroaromatic compounds are suspected or known mutagens and carcinogens.[3][6]

-

-

Aldehyde Group: Aldehydes, in general, are known irritants.

-

Iodo Group: The presence of a heavy halogen like iodine adds to the molecule's density and can influence its reactivity.

Anticipated Physical and Chemical Properties:

| Property | Anticipated Value/Characteristic | Rationale |

| Appearance | Yellowish to brownish crystalline solid | Based on analogous nitrobenzaldehydes.[14] |

| Odor | Characteristic aromatic/aldehyde odor | Common for benzaldehyde derivatives.[4] |

| Solubility | Likely insoluble in water; soluble in organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate, dichloromethane). | Based on general properties of similar organic compounds.[8] |

| Melting Point | Expected to be a solid at room temperature with a defined melting point. | Analogous compounds like 3-nitrobenzaldehyde have a melting point of 58.5 °C.[14] |

| Thermal Stability | Potentially unstable at elevated temperatures. | Aromatic nitro compounds can decompose exothermically.[5] |

Exposure Controls and Personal Protective Equipment (PPE)

Given the identified hazards, a multi-layered approach to exposure control is mandatory.

Engineering Controls:

-

Chemical Fume Hood: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

-

Designated Work Area: Establish a designated area for working with this compound to prevent cross-contamination.

Personal Protective Equipment (PPE):

The selection of PPE is critical and should be based on a thorough risk assessment.

| PPE Category | Specification | Rationale |

| Hand Protection | Nitrile or neoprene gloves. Double-gloving is recommended. | Protects against skin absorption, a primary route of exposure for nitroaromatics.[2] Gloves should be inspected before use and changed frequently.[7][10] |

| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles.[10][15] |

| Skin and Body Protection | A lab coat, fully buttoned, with long sleeves. Consider a chemically resistant apron for larger quantities. | Prevents contamination of personal clothing.[16] |

| Respiratory Protection | Not typically required when working in a functional fume hood. If there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter should be used. | Aldehydes and nitroaromatics can be respiratory irritants.[7][9] |

Safe Handling and Storage Protocols

Adherence to strict protocols is paramount when working with this compound.

Workflow for Safe Handling:

Caption: A logical workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

-

Preparation:

-

Before entering the lab, review the safety protocols for this compound and any other reagents being used.

-

Don all required PPE as outlined in the table above.

-

Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Cover the work surface with absorbent, disposable bench paper.

-

-

Weighing and Transfer:

-

Perform all weighings within the fume hood.

-

Use a spatula to carefully transfer the solid, avoiding the creation of dust.

-

If transferring to a reaction vessel, use a powder funnel.

-

Close the container tightly immediately after use.

-

-

In Reaction:

-

Temperature Control: Due to the thermal sensitivity of nitro compounds, maintain strict control over the reaction temperature.[5] Use a cooling bath if necessary, especially for exothermic reactions.

-

Reagent Compatibility: Be aware of the potential for violent reactions. Avoid unplanned contact with strong bases, oxidizing agents, and reducing agents.[1]

-

Atmosphere: Some reactions may require an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions or degradation.

-

Storage Requirements:

-

Container: Store in a tightly sealed, clearly labeled container.

-

Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[17]

-

Incompatibilities: Segregate from incompatible materials, particularly strong oxidizing agents, strong bases, and reducing agents.[1][13][16]

Emergency Procedures

Spill Response:

-

Evacuate: If the spill is large or outside of a containment area, evacuate the immediate vicinity.

-

Alert: Inform your supervisor and any nearby personnel.

-

Contain: If it is safe to do so, prevent the spread of the spill using a spill kit with appropriate absorbent materials (e.g., vermiculite or sand). Do not use combustible materials like paper towels to clean up the bulk of the spill.

-

Cleanup:

-

Wearing appropriate PPE, carefully sweep up the solid material and place it in a labeled, sealed container for hazardous waste disposal.[18]

-

Wipe the area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.

-

All cleanup materials must be disposed of as hazardous waste.

-

First Aid Measures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9][19] Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[9][19] Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[9][10]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10][19]

Waste Disposal

All waste containing this compound, including contaminated materials and reaction residues, must be treated as hazardous waste.

-

Segregation: Keep halogenated waste separate from non-halogenated waste streams.

-

Labeling: All waste containers must be clearly labeled with their contents.

-

Disposal: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.

By understanding the chemical nature of this compound and adhering to these rigorous safety protocols, researchers can confidently and safely utilize this versatile compound in their synthetic endeavors, paving the way for new discoveries in drug development and materials science.

References

- International Labour Organization. (2011). Nitrocompounds, Aromatic: Physical & Chemical Hazards.

- International Labour Organization. (2011). Nitrocompounds, Aromatic.

- Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.

- Purohit, V., & Basu, A. K. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Journal of Applied Toxicology, 34(8), 810-824.

- Gygax, R., Brogli, F., & Strozzi, M. (1982). Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Symposium Series, 199, 15-28.

- Techno PharmChem. (n.d.).

- ChemicalBook. (n.d.).

- Sigma-Aldrich. (2025). SAFETY DATA SHEET for 3-Hydroxy-4-nitrobenzaldehyde.

- Acros Organics. (2021). SAFETY DATA SHEET for Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy-.

- Central Drug House (P) Ltd. (n.d.).

- TCI Chemicals. (2024). SAFETY DATA SHEET for 4-Bromo-3-nitrobenzaldehyde.

- Sigma-Aldrich. (2024).

- Sigma-Aldrich. (2025).

- Chemos GmbH & Co. KG. (2021).

- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzaldehyde.

- Fisher Scientific. (2025). SAFETY DATA SHEET for 4-Hydroxy-3-nitrobenzaldehyde.

- ECHEMI. (n.d.).

- PubChem. (n.d.). 4-Hydroxy-3-iodo-5-nitrobenzaldehyde.

- PubChem. (n.d.). 3,4-Dihydroxy-5-nitrobenzaldehyde.

- D. Roche, A., et al. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. Molecules, 27(22), 8011.

- Merkushev, E. B. (1988). Advances in the direct iodination of aromatic compounds. Synthesis, 1988(12), 923-937.

- Wikipedia. (n.d.). 3-Nitrobenzaldehyde.

- ChemicalBook. (n.d.). o-nitrobenzaldehyde.

- ScienceLab.com. (2005).

- Angene Chemical. (2021). Safety Data Sheet for 4-Hydroxy-3-iodo-5-methoxybenzaldehyde.

- BenchChem. (2025). Synthesis of 3-(4-Hydroxy-phenoxy)

- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Iodine.

- Google Patents. (2006). Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde.

- PubChem. (n.d.). Iodine.

- ResearchGate. (2015). Toxicology of iodine: A mini review.

- Oriental Journal of Chemistry. (2015).

- Google Patents. (n.d.). Method for synthesizing o-nitrobenzaldehyde compounds.

- Clamyal. (n.d.). 3-Benzyloxy-4-iodo-5-nitro-benzaldehyde.

Sources

- 1. iloencyclopaedia.org [iloencyclopaedia.org]

- 2. iloencyclopaedia.org [iloencyclopaedia.org]

- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. chembk.com [chembk.com]

- 9. ferris.imagewave.com [ferris.imagewave.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. nj.gov [nj.gov]

- 12. Iodine | I2 | CID 807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. 3-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]

- 15. chemos.de [chemos.de]

- 16. nj.gov [nj.gov]

- 17. chemicalbook.com [chemicalbook.com]

- 18. fishersci.com [fishersci.com]

- 19. technopharmchem.com [technopharmchem.com]

IUPAC name and structure of 3-(Benzyloxy)-4-iodo-5-nitrobenzaldehyde

An In-depth Technical Guide to 3-(Benzyloxy)-4-iodo-5-nitrobenzaldehyde: Synthesis, Characterization, and Applications

Abstract

This compound is a highly functionalized aromatic compound with significant potential as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring an aldehyde, a benzyl ether, an iodo group, and a nitro group, offers orthogonal reactivity that can be exploited for the construction of complex molecular architectures. The electron-withdrawing nitro group and the sterically demanding iodo and benzyloxy groups create a unique electronic and steric environment, influencing the reactivity of the aldehyde moiety. This guide provides a comprehensive overview of this compound, detailing its formal nomenclature and structure, a proposed synthetic pathway, robust protocols for its characterization, and an exploration of its potential applications in medicinal chemistry and materials science. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this and similar intermediates in their synthetic programs.

Compound Profile: Nomenclature and Physicochemical Properties

IUPAC Name and Chemical Structure

The formal IUPAC name for the compound is This compound .

The structure consists of a benzaldehyde core substituted at the C3, C4, and C5 positions. The numbering of the benzene ring begins at the carbon atom of the aldehyde group (C1).

-

SMILES: O=Cc1cc(c(I)c(c1)[O-])OCc2ccccc2

-

InChI: InChI=1S/C14H10INO4/c16-12-10(14(18)20)6-9(7-15)11(12)19-8-13-4-2-1-3-5-13/h1-7,18H,8H2

-

Chemical Formula: C₁₄H₁₀INO₄

The presence of both an iodine atom and a nitro group deactivates the aromatic ring towards further electrophilic substitution, while the iodo group provides a key reactive handle for cross-coupling reactions.[1] The aldehyde functional group remains a primary site for nucleophilic addition and condensation reactions.[2][3]

Physicochemical Properties

The exact experimental data for this specific compound is not widely published. The following properties are calculated or estimated based on its structure and data from analogous compounds such as 3-benzyloxybenzaldehyde[4], 4-hydroxy-3-iodo-5-nitrobenzaldehyde[5], and 3-iodo-5-nitrobenzaldehyde[1].

| Property | Value | Source |

| Molecular Weight | 399.14 g/mol | Calculated |

| Appearance | Pale yellow to yellow crystalline solid | Estimated |

| Melting Point | >150 °C | Estimated |

| Solubility | Soluble in DMSO, DMF, Dichloromethane, Ethyl Acetate; Sparingly soluble in alcohols; Insoluble in water. | Estimated |

| pKa | Not applicable (no acidic protons) | - |

Synthesis and Purification

Proposed Synthetic Workflow

The synthesis is a two-step process designed to introduce the iodo and benzyloxy groups sequentially. Iodination is performed first, as the strongly activating hydroxyl group directs the electrophile to the ortho position. Subsequent benzylation of the resulting phenol provides the target compound.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Hydroxy-3-iodo-5-nitrobenzaldehyde

This procedure is adapted from standard methods for the iodination of activated phenols.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxy-3-nitrobenzaldehyde (10.0 g, 59.8 mmol) in 100 mL of 2 M aqueous sodium hydroxide (NaOH). Cool the resulting solution to 0-5 °C in an ice-water bath.

-

Reagent Preparation: In a separate beaker, dissolve iodine (I₂, 16.7 g, 65.8 mmol) and sodium iodide (NaI, 9.86 g, 65.8 mmol) in 50 mL of deionized water.

-

Iodination: Add the iodine solution dropwise to the stirred, cooled solution of the phenoxide over 30 minutes. Maintain the temperature below 10 °C throughout the addition.

-

Causality Insight: The reaction is performed under basic conditions to generate the more nucleophilic phenoxide ion, which readily attacks the electrophilic iodine. NaI is used to form the more soluble triiodide ion (I₃⁻), facilitating the reaction in an aqueous medium.

-

-

Reaction Monitoring & Workup: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, carefully acidify the reaction mixture to pH ~2 with 6 M hydrochloric acid (HCl) while cooling in an ice bath. A yellow precipitate will form.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum. The crude product, 4-hydroxy-3-iodo-5-nitrobenzaldehyde[5], can be used in the next step without further purification or recrystallized from an ethanol/water mixture if necessary.

Step 2: Synthesis of this compound

This step employs a standard Williamson ether synthesis.

-

Reaction Setup: To a 250 mL round-bottom flask, add the crude 4-hydroxy-3-iodo-5-nitrobenzaldehyde (15.0 g, 51.2 mmol), anhydrous potassium carbonate (K₂CO₃, 10.6 g, 76.8 mmol), and 100 mL of N,N-Dimethylformamide (DMF).

-

Alkylation: Add benzyl bromide (7.3 mL, 61.4 mmol) to the suspension via syringe. Heat the reaction mixture to 60 °C and stir for 4-6 hours.

-

Causality Insight: K₂CO₃ is a mild base sufficient to deprotonate the phenolic hydroxyl group. DMF is an excellent polar aprotic solvent for Sₙ2 reactions, promoting the nucleophilic attack of the phenoxide on the benzyl bromide.

-

-

Reaction Monitoring & Workup: Monitor the reaction by TLC. Once the starting material is consumed, cool the mixture to room temperature and pour it into 500 mL of ice-cold water. A solid precipitate will form.

-

Isolation and Purification: Stir the suspension for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake extensively with water and then with a small amount of cold ethanol to remove residual DMF. The crude product can be purified by recrystallization from ethyl acetate or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Spectroscopic Characterization

Rigorous analytical validation is critical to confirm the identity and purity of the final compound. A combination of NMR, IR, and Mass Spectrometry should be employed.

Analytical Workflow

Caption: A self-validating workflow for the structural confirmation of the target compound.

Expected Spectroscopic Data

The following table summarizes the predicted spectral data for this compound.

| Technique | Expected Features |

| ¹H NMR | δ 9.9-10.1 (s, 1H, -CHO)δ 8.2-8.4 (d, 1H, Ar-H)δ 8.0-8.2 (d, 1H, Ar-H)δ 7.3-7.5 (m, 5H, Phenyl-H)δ 5.2-5.4 (s, 2H, -OCH₂Ph) |

| ¹³C NMR | δ 188-191 (C=O)δ 155-158 (C-O)δ 145-148 (C-NO₂)δ 135-137 (Phenyl C-ipso)δ 127-130 (Phenyl CH & Ar-CH)δ 115-118 (Ar-CH)δ 95-98 (C-I)δ 71-73 (-OCH₂Ph) |

| FT-IR (cm⁻¹) | ~3100 (Ar C-H str)~2850, 2750 (Aldehyde C-H str)~1700 (Aldehyde C=O str)~1590 (Ar C=C str)~1520 (asym N-O str)~1340 (sym N-O str)~1250 (Ar-O-C str) |

| HRMS (ESI+) | m/z calculated for [C₁₄H₁₀INO₄ + H]⁺: 399.9676; Found: ± 5 ppm |

Note: NMR shifts are predicted for CDCl₃ solvent and are approximate. Ar-H denotes protons on the benzaldehyde ring.

Reactivity and Synthetic Applications

This compound is a valuable synthetic intermediate due to the distinct reactivity of its functional groups.

-

Aldehyde Group: This group is the primary site for nucleophilic attack. It can undergo a wide range of transformations, including:

-

Wittig olefination to form stilbene derivatives.

-

Reductive amination to produce secondary amines.

-

Aldol and related condensation reactions.[2]

-

Oxidation to a carboxylic acid or reduction to a benzyl alcohol.

-

-

Iodo Group: The C-I bond is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as:

-

Suzuki Coupling: Reaction with boronic acids to form biaryl systems.

-

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

-

Heck Coupling: Reaction with alkenes. This allows for the direct introduction of carbon-based substituents at the C4 position.

-

-

Nitro Group: The nitro group is a strong electron-withdrawing group and can be selectively reduced to an aniline derivative using reagents like SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. The resulting amino group can be further functionalized, for example, via diazotization or acylation.

The orthogonal nature of these groups allows for a stepwise synthetic strategy, making this compound a powerful precursor for synthesizing complex, poly-functionalized molecules for drug discovery and materials science.

Safety and Handling

Hazard Identification: As a member of the iodinated nitroaromatic class of compounds, this compound should be handled with care. While specific toxicity data is unavailable, related compounds are known to be harmful and irritants.[6]

-

Potential Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin.[6] Causes skin and serious eye irritation. May cause respiratory irritation. Prolonged or repeated exposure may cause organ damage.[6]

-

Analogy to Iodinated Contrast Media: While structurally different, some individuals show hypersensitivity reactions to iodinated compounds, although this is typically related to the iodine molecule itself and not the aromatic scaffold.[7][8]

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a laboratory coat, and safety glasses with side shields or goggles.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound represents a strategically important synthetic intermediate. Its well-defined structure provides multiple, orthogonally reactive sites that can be selectively addressed to build molecular complexity. This guide has provided a framework for its synthesis, a robust protocol for its analytical characterization, and an overview of its potential reactivity. By understanding these core principles, researchers can effectively utilize this and similar building blocks to advance projects in pharmaceutical development, agrochemicals, and materials science.